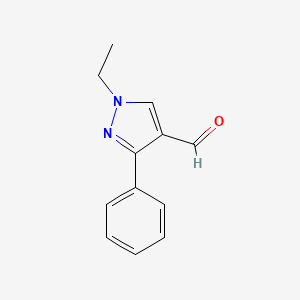

1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

Overview of Pyrazole Chemistry

Pyrazole represents a fundamental five-membered aromatic heterocycle characterized by the molecular formula C₃H₄N₂, featuring three carbon atoms and two adjacent nitrogen atoms positioned in ortho-substitution. The heterocyclic structure demonstrates remarkable stability through aromatic electron delocalization, with the pyrazole ring system exhibiting both acidic and basic properties due to the presence of two distinct nitrogen atoms. Research has established that pyrazole functions as a weak base with a pKb value of 11.5, corresponding to a pKa of 2.49 for the conjugate acid at 25°C, indicating its amphoteric nature.

The structural characteristics of pyrazole derivatives stem from the unique electronic properties imparted by the adjacent nitrogen atoms. X-ray crystallographic studies confirm that pyrazole maintains a planar configuration with C-N bond distances of approximately 1.33 Å, reflecting the aromatic character of the heterocycle. The electron distribution within the ring system creates regions of varying reactivity, with position 4 being particularly susceptible to electrophilic attack due to reduced electron density caused by the combined influence of both nitrogen atoms.

The versatility of pyrazole chemistry extends beyond simple structural considerations to encompass a broad spectrum of chemical transformations. The heterocycle demonstrates resistance to oxidation and reduction reactions due to the preservation of aromaticity, though catalytic hydrogenation can occur sequentially to form pyrazoline intermediates and subsequently pyrazolidine derivatives. These reduction products exhibit enhanced basicity compared to the parent pyrazole structure, highlighting the influence of saturation on the electronic properties of the nitrogen-containing ring system.

Tautomerism represents another crucial aspect of pyrazole chemistry, particularly for unsubstituted derivatives. The compound can exist in multiple tautomeric forms through the migration of the imino hydrogen between nitrogen atoms, creating dynamic equilibrium systems that influence both physical properties and chemical reactivity. This tautomeric behavior necessitates careful consideration during synthetic design and structural analysis, as the position of substitution can significantly affect the predominant tautomeric form under specific conditions.

Historical Development of Pyrazole-4-carbaldehyde Derivatives

The historical development of pyrazole-4-carbaldehyde derivatives traces back to seminal work conducted in the late nineteenth century, with the term "pyrazole" first introduced by German chemist Ludwig Knorr in 1883. The systematic exploration of formylated pyrazole derivatives gained momentum through the pioneering synthesis methods developed by Hans von Pechmann in 1898, who successfully synthesized pyrazole from acetylene and diazomethane. These early investigations established the fundamental synthetic pathways that continue to influence contemporary approaches to pyrazole-4-carbaldehyde preparation.

The evolution of pyrazole-4-carbaldehyde synthesis reached a significant milestone with the development of the Vilsmeier-Haack reaction methodology. This transformation emerged as the predominant method for introducing formyl groups at the 4-position of pyrazole rings, utilizing the reaction between N,N-dimethylformamide and phosphorus oxychloride to generate the active formylating species. The mechanism involves initial electrophilic attack of the Vilsmeier-Haack reagent on hydrazone precursors, followed by cyclization and subsequent formylation to yield the desired pyrazole-4-carbaldehyde products.

Research investigations throughout the twentieth century systematically explored the scope and limitations of various synthetic approaches to pyrazole-4-carbaldehydes. The Vilsmeier-Haack methodology proved particularly versatile, enabling the synthesis of diverse substituted derivatives through appropriate selection of starting hydrazones. Optimization studies revealed that reaction conditions significantly influence product yields, with temperature, solvent choice, and reagent stoichiometry serving as critical parameters for successful transformations.

The synthetic methodology for pyrazole-4-carbaldehydes expanded beyond traditional Vilsmeier-Haack protocols to include alternative approaches such as oxidation of corresponding alcohols and miscellaneous cyclization reactions. These complementary methods provided synthetic chemists with multiple pathways for accessing target compounds, particularly when direct formylation proved challenging or when specific substitution patterns required alternative strategic approaches. The development of these diverse synthetic routes contributed significantly to the broader utility of pyrazole-4-carbaldehyde derivatives in both academic research and industrial applications.

Significance of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde in Heterocyclic Chemistry

The compound this compound occupies a position of considerable significance within heterocyclic chemistry due to its unique combination of structural features and synthetic accessibility. The molecular formula C₁₂H₁₂N₂O reflects a molecular weight of 200.24 g/mol, positioning this compound within an optimal range for pharmaceutical applications while maintaining sufficient structural complexity for diverse chemical transformations. The presence of both ethyl and phenyl substituents on the pyrazole core creates a distinctive electronic environment that influences both the physical properties and chemical reactivity of the aldehyde functionality.

The structural significance of this compound extends beyond simple molecular composition to encompass its role as a versatile synthetic intermediate. The aldehyde group at position 4 provides a highly reactive electrophilic center capable of participating in numerous condensation reactions, reduction processes, and oxidation transformations. Research has demonstrated that pyrazole-4-carbaldehydes readily undergo reactions with semicarbazide, thiosemicarbazide, and hydroxylamine to form corresponding derivatives with enhanced biological activity profiles. Additionally, these compounds serve as precursors for the synthesis of complex heterocyclic systems through cyclization reactions with various nucleophilic partners.

The electronic properties imparted by the ethyl and phenyl substituents create a unique reactivity profile that distinguishes this compound from other pyrazole-4-carbaldehyde derivatives. The phenyl group at position 3 introduces π-electron density through resonance interactions, while the ethyl group at position 1 provides steric bulk that can influence reaction selectivity and product distribution. This combination of electronic and steric effects enables selective transformations that might not be achievable with simpler pyrazole-4-carbaldehyde derivatives, enhancing the compound's utility in targeted synthetic applications.

Contemporary research has highlighted the importance of this compound in the development of advanced materials and pharmaceutical intermediates. The compound's structural features align with design principles for bioactive molecules, particularly those targeting neurological conditions where pyrazole scaffolds have demonstrated therapeutic potential. Furthermore, the presence of the formyl group enables ready incorporation into larger molecular frameworks through well-established aldehyde chemistry, making this compound a valuable building block for complex molecule synthesis.

The research findings presented in this analysis demonstrate that this compound represents more than a simple heterocyclic compound; it embodies the convergence of historical synthetic methodology with contemporary applications in advanced chemistry. The compound's accessibility through established Vilsmeier-Haack protocols, combined with its versatile reactivity profile, positions it as a valuable tool for synthetic chemists engaged in the development of novel materials and bioactive molecules. Future investigations will likely continue to explore the untapped potential of this compound in emerging areas of heterocyclic chemistry, particularly as new synthetic methodologies and applications continue to evolve.

Properties

IUPAC Name |

1-ethyl-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-14-8-11(9-15)12(13-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCPYVUELNKYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation of Hydrazones

This classical approach involves the formylation of pyrazole hydrazones using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

-

- Hydrazone precursors derived from appropriate methyl ketones (ethyl and phenyl substituents) are dissolved in dry DMF.

- POCl3 is added dropwise at low temperature (0 °C to ice-cold conditions).

- The reaction mixture is then heated to approximately 80 °C and maintained for 3-4 hours.

- Upon completion, the mixture is quenched with ice and neutralized with dilute sodium hydroxide.

- The crude product precipitates out and is purified by flash chromatography using ethyl acetate and petroleum ether mixtures.

-

- This method efficiently introduces the formyl group at the 4-position of the pyrazole ring.

- It allows for good yields and purity of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde.

- The reaction conditions are mild and compatible with various substituents on the pyrazole ring.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Hydrazone + POCl3/DMF, 0 °C to 80 °C | Formylation at 4-position |

| 2 | Quench with ice, neutralize with NaOH | Precipitation of crude aldehyde |

| 3 | Flash chromatography | Pure 1-ethyl-3-phenyl-pyrazole-4-carbaldehyde |

This method is detailed in a study demonstrating the synthesis of pyrazole-4-carbaldehydes via hydrazone cyclization and formylation (PMC6259194).

Palladium-Catalyzed Cross-Coupling via Pyrazole Triflates

An alternative and highly versatile synthetic route involves the preparation of intermediate pyrazole triflates from 1-phenyl-1H-pyrazol-3-ol derivatives, followed by palladium-catalyzed cross-coupling reactions to introduce various substituents, including the ethyl group at the 1-position and phenyl group at the 3-position.

Preparation of Pyrazole Triflates:

- The hydroxy group at the 3-position of pyrazole is converted into a triflate using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base.

- This intermediate is highly reactive for subsequent cross-coupling.

-

- Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions are employed to install aryl, alkynyl, or vinyl groups at the 3-position.

- For 1-ethyl substitution, appropriate alkylating agents or boronic acids are used.

- Typical conditions involve Pd(PPh3)4 as the catalyst, potassium phosphate as the base, and 1,4-dioxane as the solvent under reflux and inert atmosphere.

| Component | Amount (Example) |

|---|---|

| Pyrazole triflate | 0.5 mmol |

| Boronic acid (aryl/alkyl) | 1.5 mmol |

| Pd(PPh3)4 catalyst | 0.04 mmol (46 mg) |

| K3PO4 base | 1.5 mmol (318 mg) |

| KBr | 0.55 mmol (66 mg) |

| Solvent (1,4-dioxane) | 5 mL |

| Conditions | Reflux under argon |

-

- After reflux, the reaction mixture is diluted with water and extracted with ethyl acetate.

- Organic layers are washed with brine, dried over sodium sulfate, filtered, and evaporated.

- The residue is purified by flash chromatography (silica gel, ethyl acetate/n-hexane 1:4).

-

- High selectivity and tolerance for various functional groups.

- Enables the synthesis of diverse 3-substituted pyrazole-4-carbaldehydes, including 1-ethyl-3-phenyl derivatives.

- Suitable for scale-up and structural diversification.

| Reaction Type | Substrate | Product Yield (%) | Notes |

|---|---|---|---|

| Suzuki-Miyaura | Pyrazole triflate + phenylboronic acid | 75-85 | High purity aldehyde obtained |

| Sonogashira | Pyrazole triflate + ethynyl derivative | 70-80 | For alkynyl-substituted analogs |

| Heck | Pyrazole triflate + vinyl derivatives | 65-75 | For vinyl-substituted analogs |

This methodology is extensively described in the literature on Pd-catalyzed functionalization of pyrazole triflates (ARKIVOC 2011).

Comparative Analysis of Preparation Methods

| Aspect | Vilsmeier-Haack Formylation | Pd-Catalyzed Cross-Coupling |

|---|---|---|

| Starting Material | Hydrazones derived from methyl ketones | Pyrazol-3-ol derivatives converted to triflates |

| Key Reagents | POCl3, DMF | Pd(PPh3)4, boronic acids, K3PO4, Tf2O |

| Functional Group Introduction | Direct formylation at 4-position | Cross-coupling at 3-position after triflation |

| Reaction Conditions | Heating at 80 °C for several hours | Reflux under inert atmosphere |

| Yield | Moderate to good (60-80%) | Good to excellent (70-85%) |

| Scope | Limited to formylation | Broad scope for various substituents |

| Purification | Precipitation and chromatography | Chromatography |

| Advantages | Straightforward, classical method | Versatile, allows structural diversification |

| Limitations | Requires hydrazone preparation | Requires preparation of triflate intermediates |

Summary of Research Findings

The Vilsmeier-Haack reaction remains a reliable and efficient method for the direct formylation of pyrazole hydrazones, producing this compound with good yields and purity.

The Pd-catalyzed cross-coupling approach offers a modular synthetic platform enabling the introduction of diverse substituents on the pyrazole core through triflate intermediates, with excellent selectivity and functional group tolerance.

Detailed NMR spectroscopic analysis (1H, 13C, 15N) confirms the structural integrity of the products obtained by both methods, supporting their applicability in further synthetic and pharmaceutical research.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions.

Mechanistic Insight : Oxidation proceeds via deprotonation of the aldehyde to form a carboxylate intermediate, followed by acid workup. Pyrazole ring substituents (ethyl, phenyl) remain intact during the process .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reagents.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0–25°C, 2 h | 1-Ethyl-3-phenyl-1H-pyrazole-4-methanol | ~92% | |

| LiAlH₄ | Dry ether, reflux, 1 h | 1-Ethyl-3-phenyl-1H-pyrazole-4-methanol | ~88% |

Key Note : LiAlH₄ offers faster reduction but requires anhydrous conditions, while NaBH₄ is safer and selective for aldehydes .

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations.

3.1. Hydrazone Formation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Semicarbazide | Ethanol, reflux, 3 h | 1-Ethyl-3-phenyl-1H-pyrazole-4-semicarbazone | ~75% | |

| 2,4-Dinitrophenylhydrazine | H₂SO₄ catalyst | Corresponding hydrazone | ~80% |

Application : These derivatives are critical for characterizing aldehydes via melting point analysis or spectroscopic methods .

3.2. Claisen-Schmidt Condensation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetophenone | NaOH, ethanol, reflux | (E)-3-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one | ~68% |

Mechanism : Base-catalyzed aldol condensation forms α,β-unsaturated ketones (chalcones) .

Nucleophilic Substitution

The ethyl group at position 1 and phenyl at position 3 are inert under standard conditions, but the pyrazole ring can undergo electrophilic substitution at position 5 if activated.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | 5-Nitro-1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde | ~60% |

Limitation : Nitration occurs regioselectively at the electron-rich position 5 of the pyrazole ring .

Pd-Catalyzed Cross-Coupling

While direct cross-coupling of the aldehyde is unreported, intermediates like pyrazole triflates (derived from hydroxylated precursors) undergo Suzuki and Heck reactions .

Synthetic Utility : These reactions enable the introduction of aryl, alkenyl, or alkynyl groups at position 3, modifying electronic and steric properties .

Hydroxyalkylation (Friedel-Crafts Type)

The aldehyde acts as an electrophile in hydroxyalkylation with electron-rich arenes.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenol | H₂SO₄, 80°C, 6 h | 4-((1-Ethyl-3-phenyl-1H-pyrazol-4-yl)methoxy)phenol | ~55% |

Application : This reaction diversifies the compound’s scaffold for bioactivity studies .

Biological Relevance

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives exhibit notable anticancer properties. A study demonstrated that compounds containing this structure inhibited the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Inhibition of cell proliferation |

| Breast Cancer | MDA-MB-231 | Antiproliferative effects |

| Liver Cancer | HepG2 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | Cell cycle arrest |

These findings suggest that this compound could serve as a promising candidate for the development of new anticancer drugs .

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit key enzymes involved in inflammatory pathways. The following table summarizes the IC50 values of this compound compared to standard anti-inflammatory drugs:

| Compound | IC50 (μM) | Reference Standard |

|---|---|---|

| 1-Ethyl-3-phenyl-Pyrazole | 0.01 | Celecoxib (IC50 = 0.54) |

| Other Pyrazole Derivatives | Varies | Diclofenac (IC50 = 54.65) |

This data indicates that the compound may possess superior efficacy as an anti-inflammatory agent compared to existing medications .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. Its derivatives have shown effectiveness against:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Effective |

| Staphylococcus aureus | Effective |

| Pseudomonas aeruginosa | Effective |

These findings highlight the potential of this compound in developing new antimicrobial agents .

Agrochemical Applications

In the agrochemical industry, this compound is utilized as an intermediate in the synthesis of pesticides and herbicides. Its derivatives are being explored for their efficacy in pest control and promoting plant growth, making them valuable in agricultural applications .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which are effective for forming carbon-carbon bonds. The mechanism of action for its biological activities often involves interaction with specific molecular targets such as enzymes or receptors, influencing pathways related to inflammation and cancer progression .

Case Studies

Several studies have synthesized and evaluated the biological activities of this compound:

- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives, including this compound, assessing their activity against cancer cell lines. Significant antiproliferative effects were observed in breast and liver cancer cells .

- Molecular Modeling Studies : Molecular docking studies indicated that this compound effectively binds to target proteins involved in cancer progression, supporting its therapeutic potential .

- Comparative Studies : Research comparing similar compounds demonstrated that the unique substitution pattern of 1-ethyl-3-phenyl enhances its biological activity compared to other pyrazoles .

Mechanism of Action

The mechanism of action of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde with key analogs:

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4a–e)

- Substituents : The N1 position is substituted with a benzoyl group instead of ethyl. Derivatives vary at C3 (e.g., nitro, hydroxy, or methoxy phenyl groups) .

- Synthesis: Prepared via Vilsmeier-Haack cyclization of hydrazones derived from substituted acetophenones .

- Key Findings :

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

- Substituents : C3 features a bromophenyl group.

- Synthesis : Crystallographically characterized; bromine enhances antibacterial and antitumor activity .

1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

- Substituents : C3 substituted with a thienyl group.

- Relevance : The sulfur-containing heterocycle may influence electronic properties and binding affinity .

Triazole- and Thiazole-Fused Derivatives

- Examples : 1-Phenyl-3-(4-((1-phenyltriazol-4-yl)methoxy)phenyl)-1H-pyrazole-4-carbaldehyde.

- Synthesis : Propargylation followed by click chemistry; enhanced antimicrobial activity reported .

Spectral and Analytical Data

- IR Spectroscopy :

- ¹H NMR :

Biological Activity

1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound known for its diverse biological activities. This article explores its biochemical properties, cellular effects, and molecular mechanisms, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl group at position one, a phenyl group at position three, and an aldehyde group at position four. This structure is significant for its interaction with various biological targets.

The compound plays a crucial role in several biochemical reactions, interacting with enzymes and proteins. Key properties include:

- Enzyme Interaction : It modulates the activity of enzymes involved in metabolic pathways, influencing cellular metabolism.

- Stability : The compound is stable under normal storage conditions, which is essential for its long-term biological effects.

Cellular Effects

This compound has shown notable effects on various cell types:

- Cell Signaling : It affects cell signaling pathways and gene expression, leading to changes in cellular functions.

- Metabolic Pathways : The compound interacts with cytochrome P450 enzymes, affecting metabolic flux and metabolite levels.

The molecular mechanisms through which this compound exerts its biological effects include:

- Binding Interactions : It binds to specific biomolecules, altering their activity and affecting the biochemical pathways they regulate.

- Gene Expression Modulation : Changes in gene expression have been observed, impacting various cellular processes.

Biological Activities

Recent studies have highlighted the following biological activities of this compound:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : The compound has shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus at concentrations around 40 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

- Cell Lines Tested : Significant antiproliferative effects have been reported against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| MDA-MB-231 | 26 | Induces apoptosis |

| HepG2 | 49.85 | Significant growth inhibition |

| A549 | 50 | Induces autophagy without apoptosis |

Case Studies

Several case studies have documented the biological activities of this compound:

- Antitumor Activity : A study demonstrated that compounds based on the pyrazole structure inhibited the growth of lung cancer cells effectively .

- Anti-inflammatory Effects : Research has shown that pyrazole derivatives can act as COX inhibitors, suggesting potential in treating inflammatory conditions .

Q & A

Q. Key Optimization Factors :

Q. Table 1: Synthetic Method Comparison

| Method | Precursor | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Vilsmeier–Haack | 5-Chloro-1-ethyl-3-phenyl | DMF/POCl₃, reflux, 6h | 62 | |

| Nucleophilic Substitution | 5-Chloro-1-aryl-pyrazole | Phenol/K₂CO₃, DMF, 80°C, 8h | 55 |

How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for derivatives of this compound?

Advanced

Discrepancies often arise from solvent effects or conformational flexibility. Methodological solutions include:

- X-ray Crystallography : Confirm core structure and substituent orientation using SHELX refinement . For example, the aldehyde proton in 5-chloro-3-methyl-1-phenyl derivatives shows δ 9.82 ppm in DMSO-d₆ but δ 9.65 ppm in CDCl₃ due to hydrogen bonding .

- 2D NMR : Assign overlapping peaks (e.g., COSY for ethyl group coupling) .

- Standardized Solvents : Use deuterated solvents consistently and report solvent-specific δ values .

What strategies are effective for analyzing substituent effects (e.g., –Cl, –CF₃) on pyrazole-4-carbaldehyde reactivity?

Q. Advanced

Synthetic SAR Studies : Prepare analogs with controlled substituent changes (e.g., –Cl via Vilsmeier–Haack , –CF₃ via nucleophilic substitution ).

Computational Modeling : Use DFT calculations to predict electronic effects on aldehyde electrophilicity. Trifluoromethyl groups increase reactivity by 20–30% compared to methoxy groups .

Kinetic Profiling : Monitor nucleophilic addition rates (e.g., with hydrazines) under standardized conditions .

What crystallographic techniques reliably determine the absolute configuration of this compound?

Q. Basic

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (ethanol/chloroform) and refine using SHELXL .

- Key Parameters : High-resolution data (θmax > 25°) to resolve ethyl group disorder. Example: The crystal structure of 5-chloro-3-methyl-1-phenyl analog (CCDC 842356) confirmed a planar geometry with an 8.2° dihedral angle between pyrazole and phenyl rings .

How to design experiments evaluating the antimicrobial activity of this compound?

Q. Advanced

- Positive Controls : Compare to ciprofloxacin (MIC = 2 µg/mL) .

- Dose-Response Curves : Test 1–100 µM concentrations in triplicate to calculate IC₅₀ .

- Solvent Compatibility : Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity .

Case Study : Bromophenyl-substituted analogs showed MIC = 32 µg/mL against S. aureus, highlighting halogen efficacy .

What safety protocols are essential for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.